1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.19501140 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
Recent studies have focused on the synthesis and evaluation of novel 1H-1,2,3-triazole-4-carboxamides for their antimicrobial activities. Notably, a series of these compounds, including variants similar to the specified chemical structure, have been synthesized and tested against a range of primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Compounds within this series have demonstrated moderate to good antimicrobial activities, highlighting their potential as promising antimicrobial agents. This research emphasizes the selective action of these compounds and their negligible impact on the viability of human cells, such as keratinocytes, indicating their safety profile for further investigation (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, Stoika, 2021).
Cancer Cell Line Inhibition
Another pivotal area of research has been the exploration of 1H-1,2,3-triazole derivatives for their antitumor properties. The synthesis and biological evaluation of these compounds have led to the identification of molecules with significant inhibition effects on the proliferation of cancer cell lines. This showcases the potential utility of 1H-1,2,3-triazole-4-carboxamides in cancer therapy, providing a foundation for the development of novel antitumor agents (Lu, Zhou, Xu, Yue, Ji, Zheng, Jin, 2017).
Anti-5-Lipoxygenase Activity
In the search for new therapeutic agents, the synthesis of 1,2,4-triazole derivatives has been directed towards evaluating their potential as anti-5-lipoxygenase agents. This enzyme plays a critical role in the inflammation process, and its inhibition is of considerable interest in the treatment of various inflammatory diseases. A series of novel pyrazolopyrimidine derivatives, structurally related to 1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and tested for their anti-5-lipoxygenase activities. These efforts have led to the identification of compounds with promising anti-inflammatory properties, highlighting the versatility of the triazole core in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-phenylethyl)-5-propyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-3-7-19-20(21(26)22-15-14-17-8-5-4-6-9-17)23-24-25(19)18-12-10-16(2)11-13-18/h4-6,8-13H,3,7,14-15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYFTAACUNRANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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